

Preliminary Studies of MTHFD2-IN-5 in Acute myeloid leukemia (AML)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mthfd2-IN-5*

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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary research on MTHFD2 inhibitors in the context of Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MTHFD2 in this malignancy. This document details the mechanism of action, preclinical efficacy, and experimental methodologies used to evaluate MTHFD2 inhibitors, with a focus on a representative compound, **Mthfd2-IN-5**, and other key inhibitors from recent studies.

Introduction: MTHFD2 as a Therapeutic Target in AML

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in embryonic tissues and various cancer types, including AML, while its expression is minimal in most normal adult tissues.[3][4][5] This differential expression makes MTHFD2 an attractive therapeutic target for cancer therapy, offering a potentially wide therapeutic window.[2][4]

In AML, high MTHFD2 expression is often associated with poor prognosis and is linked to specific genetic subtypes, such as those with FLT3 internal tandem duplication (FLT3-ITD)

mutations.[3][4][5][6] The oncogene MYC has been shown to directly regulate the expression of MTHFD2, further cementing its role in cancer cell proliferation.[3][5][6] Inhibition of MTHFD2 has been demonstrated to decrease AML cell growth, induce myeloid differentiation, and impair colony formation in preclinical models.[3][5][6]

Mechanism of Action of MTHFD2 Inhibitors in AML

The primary mechanism of action of MTHFD2 inhibitors in AML cells involves the disruption of mitochondrial one-carbon metabolism. This leads to the depletion of essential metabolites, ultimately causing replication stress and apoptosis.

Specifically, MTHFD2 inhibition leads to:

- **Thymidine and Purine Depletion:** By blocking the 1C pathway in the mitochondria, MTHFD2 inhibitors prevent the production of formate, which is a key building block for purine and thymidine synthesis.[2]
- **Replication Stress:** The resulting nucleotide shortage leads to the misincorporation of uracil into DNA and a reduction in the speed of replication forks, causing replication stress.[2]
- **S-phase Arrest and Apoptosis:** The accumulation of DNA damage and replication stress triggers a cell cycle arrest in the S-phase and subsequent induction of apoptosis.[2]

This cascade of events highlights a functional link between the metabolic role of MTHFD2 and the maintenance of genomic stability in cancer cells.[2]

Quantitative Data: In Vitro Efficacy of MTHFD2 Inhibitors

The following tables summarize the in vitro potency of various MTHFD2 inhibitors against AML cell lines.

Table 1: Inhibitory Concentration (IC50) of MTHFD2 Inhibitors

Inhibitor	MTHFD2 IC50 (nM)	MTHFD1 IC50 (nM)	Selectivity Index (MTHFD1/MTHFD2)	Reference
Compound [I] (16e)	66	1790	27.1	[7]
DS18561882	6.3	570	>90	[8]
TH9619	47	16	~0.34	[4][8]
LY345899	663	96	~0.14	[8]

Table 2: Growth Inhibition (GI50) of MTHFD2 Inhibitors in AML Cell Lines

Inhibitor	Cell Line	Genotype	GI50 (nM)	Reference
Compound [I] (16e)	MOLM-14	FLT3-ITD	720	[7]
DS18561882	U937	FLT3-WT	~100	[9]
DS18561882	MOLM-14	FLT3-ITD	~100	[9]
DS18561882	THP-1	FLT3-WT	~100	[9]
DS18561882	KG-1	FLT3-WT	~1000	[9]
DS18561882	HL-60	FLT3-WT	~1000	[9]

Table 3: Synergistic Effects of MTHFD2 Inhibitors

Inhibitor	Combination Agent	Cell Line	Combination Index (CI)	Effect	Reference
Compound [I] (16e)	Alimta (Pemetrexed)	MOLM-14	0.80	Synergistic	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of **Mthfd2-IN-5** and other MTHFD2 inhibitors in AML.

MTHFD2 and MTHFD1 Activity Assays

This protocol is adapted from Chang et al., 2024.[\[4\]](#)

- **Protein Expression and Purification:** Human MTHFD2 (amino acids 36-350) and MTHFD1 (amino acids 1-306) with C-terminal His-tags are overexpressed in insect cells and purified using a HisTrap-HP column.[\[4\]](#)
- **Pre-incubation:** Purified MTHFD2 or MTHFD1 is pre-incubated with 0.4 mM NAD⁺ or 2 mM NADP⁺, respectively, for 10 minutes.[\[4\]](#)
- **Inhibitor Addition:** The MTHFD2 inhibitor is added and incubated for an additional 10 minutes.[\[4\]](#)
- **Enzymatic Reaction:** The reaction is initiated by adding the respective assay buffer and carried out for 10 minutes.[\[4\]](#)
 - **MTHFD1 Assay Buffer:** 30 mM potassium phosphate (pH 7.3), 0.3 mM tetrahydrofolate, 2.5 mM formaldehyde, 6 mM MgCl₂.[\[4\]](#)
 - **MTHFD2 Assay Buffer:** 30 mM potassium phosphate (pH 7.3), 0.15 mM tetrahydrofolate, 2.5 mM formaldehyde, 6 mM MgCl₂.[\[4\]](#)
- **Termination and Measurement:** The reaction is stopped by adding HCl to a final concentration of 0.18 N, and the absorbance is measured at 350 nm.[\[4\]](#)

Cell Growth Inhibition Assays

This protocol is a composite from Chang et al., 2024 and other sources.[\[4\]](#)[\[10\]](#)

- **Cell Seeding:** Suspension cells (e.g., MOLM-14) are seeded in 96-well plates. Adherent cells are seeded in 24-well plates.[\[4\]](#)

- Treatment: After overnight culture, cells are treated with a range of concentrations of the MTHFD2 inhibitor for 72 hours.[\[4\]](#)
- Viability Assessment:
 - MTT Assay (for suspension cells):
 1. Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[\[10\]](#)
 2. Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[10\]](#)
 3. Read absorbance at 570 nm.[\[10\]](#)
 - Methylene Blue Staining (for adherent cells): As described in the source.[\[4\]](#)
- Data Analysis: The GI50 value (the concentration that inhibits 50% of cell growth) is calculated.[\[4\]](#)

Apoptosis Assay (Annexin-V/PI Staining)

This protocol is based on Bonagas et al., 2022.[\[11\]](#)

- Cell Treatment: AML cells (e.g., HL-60) are treated with increasing doses of the MTHFD2 inhibitor for 96 hours.[\[11\]](#)
- Staining: Cells are harvested, washed, and stained with Annexin-V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Stained cells are analyzed by flow cytometry, gating for approximately 20,000 events per condition.[\[11\]](#)
- Data Analysis: The percentage of apoptotic cells (Annexin-V positive) is quantified.

Chromatin Immunoprecipitation-quantitative PCR (ChIP-qPCR)

This protocol is adapted from Pikman et al., 2016.[\[3\]](#)[\[6\]](#)

- Cross-linking: Cells are treated with 1% formaldehyde in culture medium for 5 minutes at room temperature to cross-link proteins to DNA. The reaction is stopped with 125 mM glycine.[6]
- Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.
- Immunoprecipitation: The sheared chromatin is incubated with an antibody against MYC or a control IgG overnight at 4°C. Protein A/G beads are used to pull down the antibody-chromatin complexes.
- Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
- Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of MTHFD2, MTHFD1L, and SHMT2.[3]
- Data Analysis: The amount of precipitated DNA is quantified relative to the input, indicating the level of MYC binding to the target promoters.[3]

In Vivo Xenograft Model

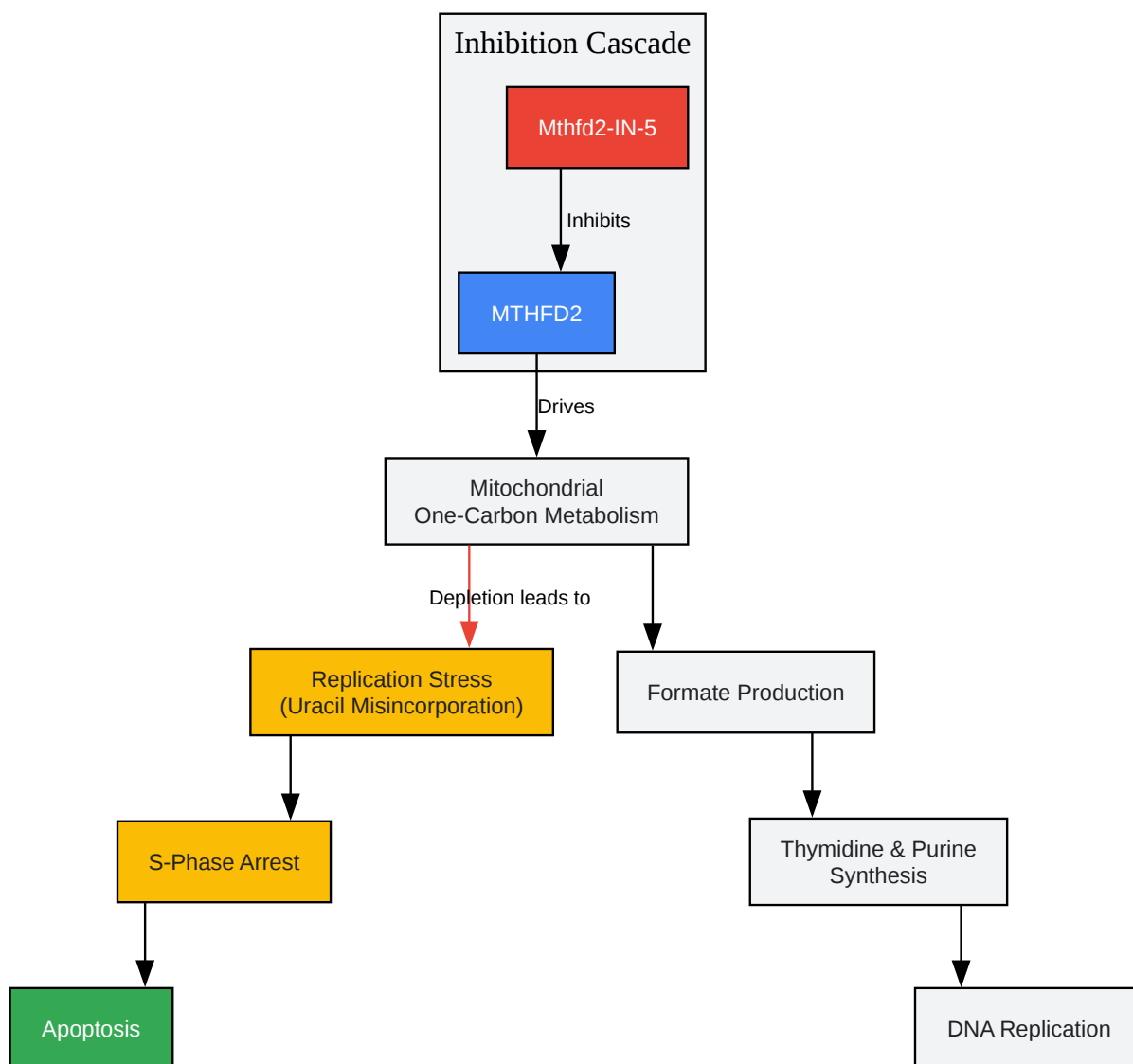
This protocol is a composite based on studies by Chang et al., 2024, and Bonagas et al., 2022. [4][12]

- Cell Implantation: MOLM-14 cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOG or NSG mice).[4][12]
- Inhibitor Preparation:
 - Vehicle for TH9619: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
 - Vehicle for DS18561882: 0.5% methyl cellulose in sterile water.[1]
- Treatment Administration: Once tumors are established, mice are treated with the MTHFD2 inhibitor or vehicle. Administration can be via oral gavage or subcutaneous injection, often twice daily.[1]

- **Monitoring:** Tumor volume and mouse body weight are monitored regularly. For intravenous models, disease burden can be monitored by bioluminescence imaging if cells are luciferase-tagged.[\[3\]](#)[\[6\]](#)
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined size, or based on survival endpoints. Tumor tissue can be harvested for further analysis.

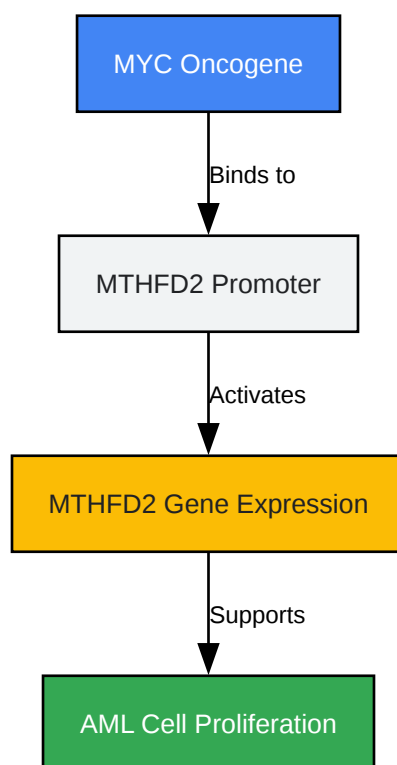
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes described in this guide.



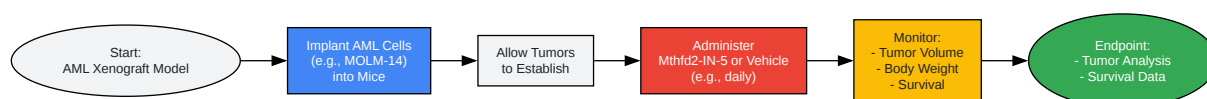
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Caption: Mechanism of action of **Mthfd2-IN-5** in AML cells.



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Caption: MYC-mediated regulation of MTHFD2 expression in AML.



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Caption: Workflow for in vivo evaluation of **Mthfd2-IN-5**.

Conclusion and Future Directions

The preliminary studies on MTHFD2 inhibitors, including compounds like **Mthfd2-IN-5**, demonstrate a promising therapeutic strategy for AML. The selective overexpression of MTHFD2 in cancer cells, coupled with its critical role in nucleotide synthesis, provides a strong rationale for its inhibition. The preclinical data show potent anti-leukemic activity, particularly in AML subtypes with FLT3-ITD mutations.

Future research should focus on:

- Optimizing the pharmacokinetic and pharmacodynamic properties of MTHFD2 inhibitors for clinical development.
- Further elucidating biomarkers of response beyond FLT3-ITD to identify patient populations most likely to benefit from this therapy.
- Investigating potential resistance mechanisms to MTHFD2 inhibition.
- Exploring combination therapies to enhance the efficacy of MTHFD2 inhibitors and overcome resistance.

The continued investigation of MTHFD2 inhibitors holds significant promise for advancing the treatment landscape for patients with AML.

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- To cite this document: BenchChem. [Preliminary Studies of MTHFD2-IN-5 in Acute myeloid leukemia (AML)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615410#preliminary-studies-of-mthfd2-in-5-in-acute-myeloid-leukemia-aml]

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